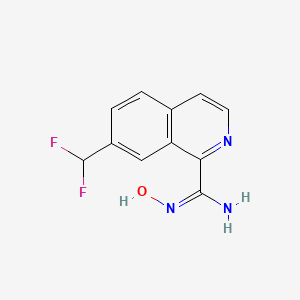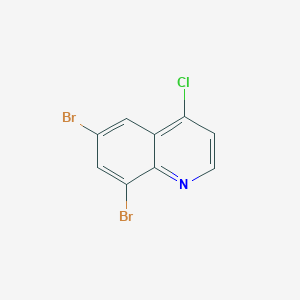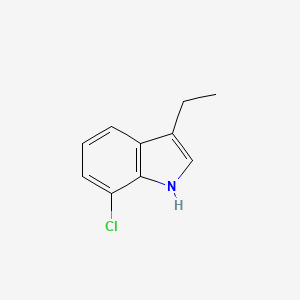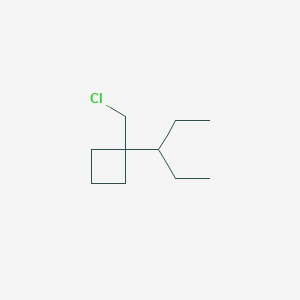
3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₇ClN₂O and a molecular weight of 230.65 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a benzonitrile moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2-hydroxypyridine with a suitable benzonitrile derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloro-2-hydroxypyridin-2-yl)benzonitrile
- 3-(5-Chloro-4-hydroxypyridin-2-yl)benzonitrile
- 3-(5-Chloro-3-methoxypyridin-2-yl)benzonitrile
Uniqueness
3-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a chlorine atom on the pyridine ring enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C12H7ClN2O |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
3-(5-chloro-3-hydroxypyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-5-11(16)12(15-7-10)9-3-1-2-8(4-9)6-14/h1-5,7,16H |
Clave InChI |
LAFGXIXZHGYVQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=C(C=N2)Cl)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)
![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)


![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)



![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)

